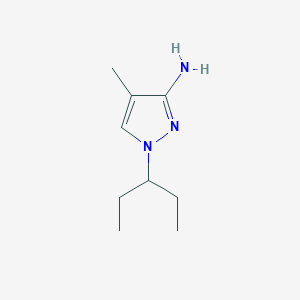![molecular formula C11H20ClNO2S B13058702 Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride](/img/structure/B13058702.png)
Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride is a synthetic compound with the molecular formula C11H20ClNO2S. It is known for its unique spirocyclic structure, which includes a sulfur atom and an azaspirodecane ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone or cyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene. This reaction yields the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale operations. This includes ensuring the availability of high-purity starting materials and maintaining stringent control over reaction parameters to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted analogs of the original compound .
Applications De Recherche Scientifique
Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent.
Pharmacology: Its unique structure makes it a valuable candidate for the development of new pharmaceuticals targeting specific molecular pathways.
Chemical Biology: The compound can be used as a probe to study biological processes involving sulfur-containing spirocyclic compounds.
Mécanisme D'action
The mechanism of action of Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting key cellular processes. This includes the inhibition of enzymes involved in cell proliferation and the activation of pathways leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolopyrimidine: Another sulfur-containing spirocyclic compound with potential anticancer properties.
1,3,4-Thiadiazole: Known for its diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a compound of significant interest in scientific research .
Propriétés
Formule moléculaire |
C11H20ClNO2S |
|---|---|
Poids moléculaire |
265.80 g/mol |
Nom IUPAC |
ethyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO2S.ClH/c1-2-14-10(13)9-8-15-11(12-9)6-4-3-5-7-11;/h9,12H,2-8H2,1H3;1H |
Clé InChI |
HPGQUYRDSIENNP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CSC2(N1)CCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


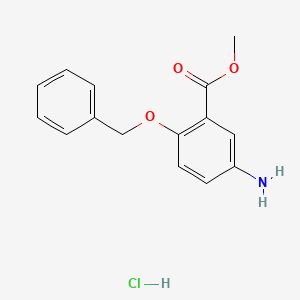
![2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13058622.png)

![(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}aminocyclopropanecarboxylate](/img/structure/B13058628.png)
![4-Chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13058636.png)
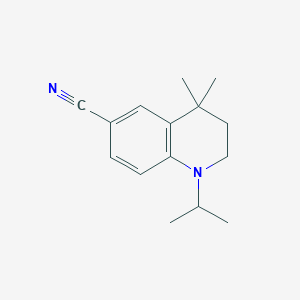

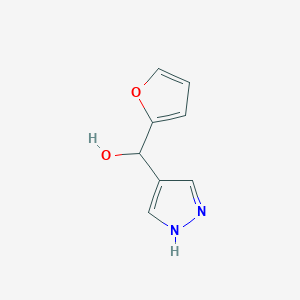
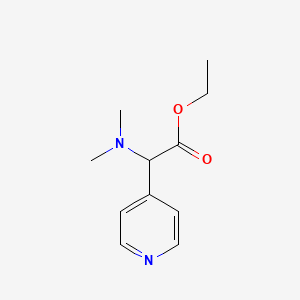

methylidene}hydroxylamine](/img/structure/B13058658.png)
![1-[(5-Chlorothiophen-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13058665.png)
